molecular formula C20H20N2O B12902673 (E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine CAS No. 88346-83-2

(E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine

Katalognummer: B12902673
CAS-Nummer: 88346-83-2
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: HFMCALFJYNEWGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butoxy-N-(quinolin-2-ylmethylene)aniline is an organic compound with the molecular formula C20H20N2O. It is known for its unique structure, which combines a quinoline moiety with a butoxy-substituted aniline.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-(quinolin-2-ylmethylene)aniline typically involves the condensation of 4-butoxyaniline with quinoline-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxy-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Butoxy-N-(quinolin-2-ylmethylene)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Butoxy-N-(quinolin-2-ylmethylene)aniline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Butoxy-N-(quinolin-3-ylmethylene)aniline
  • 4-Butoxy-N-(quinolin-4-ylmethylene)aniline
  • 4-Butoxy-N-(quinolin-5-ylmethylene)aniline

Uniqueness

4-Butoxy-N-(quinolin-2-ylmethylene)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the quinoline moiety and the butoxy group can significantly impact the compound’s properties, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

88346-83-2

Molekularformel

C20H20N2O

Molekulargewicht

304.4 g/mol

IUPAC-Name

N-(4-butoxyphenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C20H20N2O/c1-2-3-14-23-19-12-10-17(11-13-19)21-15-18-9-8-16-6-4-5-7-20(16)22-18/h4-13,15H,2-3,14H2,1H3

InChI-Schlüssel

HFMCALFJYNEWGT-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.